molecular formula C23H19N3O2S B11444277 3-(furan-2-ylmethyl)-8-(naphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(furan-2-ylmethyl)-8-(naphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11444277
M. Wt: 401.5 g/mol
InChI Key: YWBYDNKDUSJGHK-UHFFFAOYSA-N
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Description

3-[(FURAN-2-YL)METHYL]-8-(NAPHTHALEN-1-YL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that features a unique combination of furan, naphthalene, and pyridothiadiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(FURAN-2-YL)METHYL]-8-(NAPHTHALEN-1-YL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the furan and naphthalene intermediates, followed by their incorporation into the pyridothiadiazine framework. Common reagents used in these reactions include sulfur ylides, acetylenic esters, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(FURAN-2-YL)METHYL]-8-(NAPHTHALEN-1-YL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxaldehyde.

    Reduction: The carbonyl group in the pyridothiadiazine ring can be reduced to form corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and naphthalene rings.

Common Reagents and Conditions

Common reagents used in these reactions include pyridinium chlorochromate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-3-carboxaldehyde, while reduction of the carbonyl group results in the formation of alcohol derivatives.

Scientific Research Applications

3-[(FURAN-2-YL)METHYL]-8-(NAPHTHALEN-1-YL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(FURAN-2-YL)METHYL]-8-(NAPHTHALEN-1-YL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(FURAN-2-YL)METHYL]-8-(NAPHTHALEN-1-YL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE stands out due to its complex structure, which combines multiple functional groups and aromatic systems

Properties

Molecular Formula

C23H19N3O2S

Molecular Weight

401.5 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-8-naphthalen-1-yl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H19N3O2S/c24-12-21-20(19-9-3-6-16-5-1-2-8-18(16)19)11-22(27)26-14-25(15-29-23(21)26)13-17-7-4-10-28-17/h1-10,20H,11,13-15H2

InChI Key

YWBYDNKDUSJGHK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CO3)C#N)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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